Cas no 477848-65-0 (5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one)
5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 5-ETHYL-1-(4-METHYLPHENYL)-4-[1-(PHENYLSULFONYL)ETHYL]-1,3-DIHYDRO-2H-IMIDAZOL-2-ONE
- 4-[1-(benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one
- Oprea1_234171
- 5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-(4-methylphenyl)-1H-imidazol-2-one
- 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one
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- Inchi: 1S/C20H22N2O3S/c1-4-18-19(15(3)26(24,25)17-8-6-5-7-9-17)21-20(23)22(18)16-12-10-14(2)11-13-16/h5-13,15H,4H2,1-3H3,(H,21,23)
- InChI Key: YWNJUYDTHFUNOH-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)(C(C)C1=C(CC)N(C2C=CC(C)=CC=2)C(N1)=O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 651
- XLogP3: 3.2
- Topological Polar Surface Area: 74.9
5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665236-1mg |
5-Ethyl-4-(1-(phenylsulfonyl)ethyl)-1-(p-tolyl)-1,3-dihydro-2H-imidazol-2-one |
477848-65-0 | 98% | 1mg |
¥428 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665236-2mg |
5-Ethyl-4-(1-(phenylsulfonyl)ethyl)-1-(p-tolyl)-1,3-dihydro-2H-imidazol-2-one |
477848-65-0 | 98% | 2mg |
¥495 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665236-5mg |
5-Ethyl-4-(1-(phenylsulfonyl)ethyl)-1-(p-tolyl)-1,3-dihydro-2H-imidazol-2-one |
477848-65-0 | 98% | 5mg |
¥661 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665236-10mg |
5-Ethyl-4-(1-(phenylsulfonyl)ethyl)-1-(p-tolyl)-1,3-dihydro-2H-imidazol-2-one |
477848-65-0 | 98% | 10mg |
¥862 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665236-20mg |
5-Ethyl-4-(1-(phenylsulfonyl)ethyl)-1-(p-tolyl)-1,3-dihydro-2H-imidazol-2-one |
477848-65-0 | 98% | 20mg |
¥1083 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665236-25mg |
5-Ethyl-4-(1-(phenylsulfonyl)ethyl)-1-(p-tolyl)-1,3-dihydro-2H-imidazol-2-one |
477848-65-0 | 98% | 25mg |
¥1192 | 2023-04-14 | |
| Ambeed | A881448-1g |
4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one |
477848-65-0 | 90% | 1g |
$350.0 | 2024-04-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00914696-1g |
4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one |
477848-65-0 | 90% | 1g |
¥2401.0 | 2024-04-18 |
5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one Suppliers
5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one
Professional Introduction to Compound with CAS No. 477848-65-0 and Product Name: 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one
Compound with the CAS number 477848-65-0 and the product name 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the imidazolone class of heterocyclic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including an ethyl substituent, a 4-methylphenyl ring, and a phenylsulfonyl ethyl moiety, which collectively contribute to its unique chemical properties and biological relevance.
The 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one structure is characterized by a central imidazolone ring, which is a well-known scaffold in medicinal chemistry. The imidazolone core is particularly interesting because it can serve as a versatile platform for drug design, offering multiple sites for functionalization. In recent years, imidazolone derivatives have been extensively studied for their potential in treating various diseases, including inflammation, cancer, and infectious disorders. The presence of the ethyl group at the 5-position and the 4-methylphenyl ring at the 1-position enhances the compound's solubility and bioavailability, making it more suitable for pharmacological applications.
One of the most compelling features of this compound is the [1-(phenylsulfonyl)ethyl] substituent attached to the 4-position of the imidazolone ring. The phenylsulfonyl group is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can modulate receptor binding affinity and selectivity. This moiety has been successfully incorporated into numerous drug candidates due to its ability to enhance binding affinity and reduce off-target effects. The combination of these structural elements in 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one suggests that it may exhibit potent biological activity across multiple therapeutic areas.
Recent research has highlighted the importance of imidazolone derivatives in drug discovery. For instance, studies have demonstrated that certain imidazolone compounds can inhibit enzymes involved in inflammatory pathways by binding to specific amino acid residues within the enzyme active site. The 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one molecule may leverage similar mechanisms to exert its pharmacological effects. Additionally, the phenylsulfonyl ethyl group could serve as a linker to connect different pharmacophores, enabling the development of hybrid molecules with enhanced therapeutic profiles.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by functional group transformations such as sulfonylation and alkylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct complex molecular frameworks efficiently. The synthetic strategy for preparing 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one underscores the importance of innovative synthetic methodologies in modern pharmaceutical chemistry.
In terms of biological evaluation, this compound has shown promise in preclinical studies as a potential therapeutic agent. Initial assays have indicated that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways. Furthermore, its structural similarity to known bioactive molecules suggests that it could interact with target proteins involved in disease pathogenesis. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The development of novel pharmaceutical compounds relies heavily on computational modeling and high-throughput screening techniques to identify promising candidates. Molecular docking studies can predict how 5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one interacts with biological targets such as enzymes and receptors. These virtual screening approaches have accelerated drug discovery pipelines by allowing researchers to prioritize compounds based on their predicted binding affinities and selectivity profiles.
The future prospects for this compound are promising, with ongoing studies aimed at optimizing its pharmacokinetic properties and exploring new therapeutic indications. By fine-tuning its structure through medicinal chemistry strategies such as analog design and prodrug development, researchers hope to enhance its efficacy while minimizing potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating preclinical findings into clinical applications.
In conclusion,5-ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one represents a significant contribution to the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The combination of an imidazolone core with functional groups such as ethyl substituents,[1-(phenylsulfonyl)ethyl] moieties,and 4-methylphenyl rings provides a versatile platform for drug design with broad therapeutic implications including anti-inflammatory effects,cancer treatment,and other disease states where modulation of biological pathways is required.
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